1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Catalog No.
S776289
CAS No.
30186-38-0
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

CAS Number

30186-38-0

Product Name

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

IUPAC Name

1-(4-methylphenyl)pyrrole-2-carbaldehyde

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-10-4-6-11(7-5-10)13-8-2-3-12(13)9-14/h2-9H,1H3

InChI Key

LASYAEOJPVQNFO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=O

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2C=O

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. It features a pyrrole ring substituted with a 4-methylphenyl group and an aldehyde functional group at the 2-position. This compound is of particular interest in organic chemistry due to its potential applications in medicinal chemistry and as a building block for various synthetic processes .

Synthesis and Characterization:

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, also known as 1-(p-Tolyl)pyrrole-2-carbaldehyde, is an organic compound synthesized through various methods, including the Knorr pyrrole synthesis and the Paal-Knorr synthesis. These reactions involve readily available starting materials, making it a relatively accessible compound for research purposes [, ].

Potential Biological Activities:

Research suggests that 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde may possess various biological activities, although the specific mechanisms and efficacies remain under investigation. Here are some potential areas of exploration:

  • Antimicrobial activity: Studies have shown that the compound exhibits moderate to good antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer activity: In vitro studies have reported potential anticancer activity against some cancer cell lines. However, further research is needed to understand the underlying mechanisms and in vivo efficacy [].
  • Antioxidant activity: The presence of the aldehyde group suggests potential antioxidant properties, but further research is required to confirm this activity and its potential implications [].

Limitations and Future Directions:

Despite the potential shown in preliminary studies, 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde requires further investigation to establish its therapeutic potential.

  • Mechanism of action: Understanding the specific mechanisms underlying the observed biological activities is crucial for targeted drug development and optimization.
  • In vivo studies: While in vitro studies provide initial insights, further research in animal models is essential to evaluate the compound's efficacy and safety in a more complex biological system.
  • Structure-activity relationship (SAR) studies: Investigating how modifying the chemical structure of the compound affects its biological activity can guide the development of more potent and selective derivatives.

  • Condensation Reactions: The aldehyde group can undergo condensation with amines to form imines or Schiff bases.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or improved properties for specific applications .

Research indicates that compounds related to 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde may exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Antioxidant Activity: Certain pyrrole derivatives are known to scavenge free radicals, contributing to their potential use in therapeutic applications.
  • Cytotoxicity: Studies have suggested that specific analogs may possess cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Several synthesis methods for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde have been reported:

  • Condensation Reactions: The compound can be synthesized via the condensation of 4-methylphenylhydrazine with an appropriate carbonyl compound, followed by oxidation.
  • De Novo Synthesis: Recent studies have demonstrated efficient methods for constructing pyrrole-2-carbaldehyde derivatives through oxidative annulation strategies, which involve the formation of the pyrrole ring and subsequent functionalization of the aldehyde group .

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde has several applications:

  • Pharmaceutical Development: Its derivatives are explored for their potential use in drug formulation due to their biological activities.
  • Material Science: The compound can serve as a precursor for synthesizing novel materials with unique properties.
  • Organic Synthesis: As a versatile intermediate, it is used in the synthesis of more complex organic molecules .

Several compounds share structural similarities with 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde, including:

Compound NameStructureUnique Features
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehydeC₁₂H₁₁NO₂Contains a methoxy group, affecting solubility and reactivity.
4-Benzoyl-1-methyl-1H-pyrrole-2-carbaldehydeC₁₃H₁₁NOIncorporates a benzoyl group, enhancing aromatic stability.
Pyrrole-2-carboxaldehydeC₅H₄N₂OLacks the phenyl substitution but retains similar reactivity due to the aldehyde group.

The uniqueness of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde lies in its specific substitution pattern, which may influence its biological activity and reactivity compared to these similar compounds. Each derivative offers different properties that can be exploited for various applications in research and industry .

Molecular Structure and Conformation

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound characterized by a pyrrole ring substituted with a 4-methylphenyl group attached to the nitrogen atom and an aldehyde functional group at the 2-position [2]. The molecular formula is C₁₂H₁₁NO with a molecular weight of 185.23 g/mol [2]. The compound features a five-membered aromatic heterocycle containing one nitrogen atom, representing the pyrrole core structure .

Crystallographic Data Analysis

While specific crystallographic data for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde remains limited in the literature, related pyrrole-2-carbaldehyde derivatives have been extensively studied through X-ray crystallographic analysis [3]. Compounds in this family typically exhibit planar configurations with the pyrrole ring maintaining aromatic character [3]. The crystallographic studies of similar structures, such as 1-(2-iodo-4-methylphenyl)-1H-pyrrole-2-carbaldehyde, reveal melting points in the range of 73.7-74.2°C, suggesting moderate intermolecular interactions [3]. The molecular geometry parameters indicate standard aromatic bond lengths and angles consistent with conjugated heterocyclic systems [3].

Conformational Isomers

The conformational behavior of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde is governed by the orientation of the carbaldehyde group relative to the pyrrole ring [4] [5]. Research on pyrrole-2-carbaldehyde derivatives demonstrates that these compounds can exist in two primary conformational forms: cis and trans arrangements regarding the nitrogen-carbon-carbon-oxygen dihedral angle [4] [5]. The cis conformation typically represents the thermodynamically more stable form, being approximately 15 kilojoules per mole more stable than the trans conformer [4] [5]. This stability difference arises from favorable intramolecular interactions and reduced steric hindrance in the cis arrangement [4] [5].

Electronic Distribution Patterns

The electronic structure of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde exhibits significant delocalization across the conjugated π-system . The pyrrole nitrogen contributes its lone pair to the aromatic system, while the 4-methylphenyl substituent extends the conjugation through the nitrogen bridge . The aldehyde carbonyl group serves as an electron-withdrawing center, creating a polarized electronic distribution that influences both chemical reactivity and spectroscopic properties . The methyl group on the phenyl ring acts as a weak electron-donating substituent, modifying the overall electron density distribution .

Structure-Property Relationships

The structural features of 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde directly influence its physical and chemical properties . The presence of the 4-methylphenyl group enhances molecular rigidity and affects intermolecular packing in the solid state . The aldehyde functionality provides a reactive center for various chemical transformations including oxidation, reduction, and condensation reactions . The aromatic character of both the pyrrole and phenyl rings contributes to the compound's stability and spectroscopic characteristics . The molecular architecture facilitates potential hydrogen bonding interactions through the aldehyde oxygen and influences solubility parameters in different solvent systems .

Physical Properties

Molecular Weight and Empirical Data

The empirical data for 1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde reveals a molecular weight of 185.23 g/mol with the molecular formula C₁₂H₁₁NO [2]. The exact mass is calculated as 185.08406 atomic mass units [6]. The compound exhibits the following fundamental parameters:

PropertyValueReference
Molecular Weight185.23 g/mol [2]
Molecular FormulaC₁₂H₁₁NO [2]
Exact Mass185.08406 amu [6]
Chemical Abstracts Service Number30186-38-0 [7] [2]
MDL NumberMFCD01567103 [7] [2]

Mechanistic Considerations

The Vilsmeier-Haack formylation represents the most widely employed method for introducing formyl groups into electron-rich aromatic systems, including pyrrole derivatives [1] [2]. The reaction proceeds through a well-defined mechanism involving the formation of a chloroiminium ion intermediate, commonly referred to as the Vilsmeier reagent [3] [4].

The mechanistic pathway begins with the formation of the Vilsmeier reagent through the reaction of dimethylformamide with phosphorus oxychloride [5]. The nitrogen atom in dimethylformamide donates its lone pair to the carbon atom, while the oxygen atom attacks the phosphorus center in phosphorus oxychloride, resulting in the departure of a chloride ion [6]. This generates an electrophilic chloroiminium species that serves as the active formylating agent [7].

The subsequent electrophilic aromatic substitution occurs when the electron-rich pyrrole ring attacks the electrophilic carbon center of the Vilsmeier reagent [8]. The reaction follows classical electrophilic aromatic substitution kinetics, with the formation of a Wheland intermediate followed by deprotonation to restore aromaticity [3]. The final step involves hydrolysis of the resulting iminium salt to yield the desired aldehyde product [4].

Reaction Conditions and Optimization

Optimization of Vilsmeier-Haack formylation conditions requires careful consideration of multiple parameters to achieve maximum yield and selectivity [9] [10]. Temperature control represents a critical factor, with typical reaction temperatures ranging from 0°C to 80°C depending on substrate reactivity [8]. Lower temperatures favor selectivity but may result in reduced reaction rates, while higher temperatures can lead to decomposition of sensitive substrates [11].

The molar ratio of reagents significantly impacts reaction efficiency. Optimal conditions typically employ 1.5-2.0 equivalents of the Vilsmeier reagent relative to the substrate [3]. Excess reagent ensures complete conversion while minimizing side reactions that can occur with prolonged reaction times [5].

Solvent selection plays a crucial role in reaction optimization. Common solvents include dichloromethane, dimethylformamide, and phosphorus oxychloride itself [8]. The choice of solvent affects both reaction rate and product distribution, with polar aprotic solvents generally providing optimal conditions for electrophilic aromatic substitution [9].

ParameterOptimal RangeImpact on Yield
Temperature0-80°CRate vs. selectivity balance
Reagent ratio1.5-2.0 equivalentsComplete conversion
Reaction time4-8 hoursConversion optimization
SolventPolar aproticSolubility and reactivity

Regioselectivity Control

Regioselectivity in Vilsmeier-Haack formylation of 1-substituted pyrroles is primarily controlled by steric factors rather than electronic effects [12] [13] [14]. The formylation preferentially occurs at the 2-position (α-position) of the pyrrole ring due to the inherent electronic properties of the heterocycle [15]. However, steric interactions between the nitrogen substituent and the incoming electrophile can influence the α- to β-formylation ratio [13].

Steric hindrance from bulky substituents at the nitrogen atom can direct formylation toward the less hindered β-position [12]. This effect is particularly pronounced with 1-aryl substituents, where the steric bulk of the aromatic ring influences the regioselectivity outcome [14]. The 4-methylphenyl group in the target compound provides moderate steric hindrance, typically favoring 2-formylation while allowing some degree of β-substitution [13].

Electronic effects of para-substituted aryl groups show minimal impact on regioselectivity, with inductive effects being relatively small compared to steric considerations [13]. The methyl group at the para position of the phenyl ring exerts a weak electron-donating effect that slightly increases the electron density of the nitrogen atom, but this has minimal influence on the regioselectivity pattern [14].

N-Arylation Strategies

Copper-Catalyzed Coupling Methods

Copper-catalyzed N-arylation represents a cost-effective and efficient approach for constructing N-aryl pyrrole derivatives [16] [17] [18]. The development of ligand-free copper catalysis has emerged as a particularly attractive methodology, offering operational simplicity and reduced reaction costs [16].

The copper-catalyzed N-arylation of pyrrole with 4-methylphenyl iodide proceeds through an oxidative addition-reductive elimination mechanism [17]. Copper sulfate pentahydrate serves as an effective catalyst at loadings of 5 mol%, providing excellent yields under ligand-free conditions [16]. The reaction requires a base, typically sodium hydroxide, and dimethyl sulfoxide as solvent to achieve optimal conversion [16].

The mechanism involves the formation of a copper-nitrogen bond through coordination of the pyrrole nitrogen to the copper center [18]. Subsequent oxidative addition of the aryl halide generates a copper(III) intermediate, which undergoes reductive elimination to form the N-aryl bond and regenerate the copper(I) catalyst [17]. The reaction is tolerant to atmospheric oxygen, making it operationally convenient for synthetic applications [16].

CatalystLoadingBaseSolventTemperatureYield
CuSO₄·5H₂O5 mol%NaOHDMSO110°C85-95%
CuI10 mol%K₂CO₃DMF120°C80-90%
Cu(OAc)₂5 mol%Cs₂CO₃Toluene130°C75-85%

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer superior substrate scope and functional group tolerance compared to copper-based methods [17] [19] [20]. The Buchwald-Hartwig amination represents the most widely applied palladium-catalyzed method for N-aryl bond formation [17] [21].

The palladium-catalyzed N-arylation of pyrroles typically employs palladium sources such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands [19]. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide, coordination of the pyrrole nitrogen, and reductive elimination to form the N-aryl bond [17].

BINAP and other bidentate phosphine ligands provide excellent selectivity and activity for challenging substrates [17]. The reaction conditions typically require elevated temperatures (80-130°C) and prolonged reaction times (5-40 hours), but afford high yields with broad substrate scope [17]. The use of strong bases such as sodium tert-butoxide or potassium carbonate is essential for deprotonation of the pyrrole nitrogen [21].

Direct N-Arylation Techniques

Direct N-arylation techniques represent an atom-economical approach to N-aryl pyrrole synthesis by eliminating the need for pre-functionalized coupling partners [19] [20]. These methods typically employ palladium catalysts with N-heterocyclic carbene ligands to achieve C-H activation and subsequent N-arylation [19].

The direct arylation of pyrroles with electron-deficient aryl chlorides has been successfully achieved using palladium-NHC complexes [19]. The reaction proceeds through C-H activation at the pyrrole nitrogen, followed by coupling with the aryl halide [20]. This approach offers operational simplicity and improved atom economy compared to traditional cross-coupling methods [19].

Recent developments in direct N-arylation include the use of air-stable palladium complexes that eliminate the need for inert atmosphere conditions [19]. The reaction conditions are typically milder than traditional cross-coupling methods, with temperatures ranging from 100-150°C and shorter reaction times [20].

De Novo Synthesis Routes

Oxidative Annulation Methods

Oxidative annulation methods provide efficient access to pyrrole-2-carbaldehydes through the construction of the pyrrole ring and simultaneous introduction of the aldehyde functionality [22]. These methods typically employ aryl methyl ketones, arylamines, and acetoacetate esters as starting materials [22].

The oxidative annulation approach involves the formation of an enamine intermediate through condensation of the arylamine with the ketone component [22]. Subsequent cyclization with the acetoacetate ester, followed by oxidative aromatization, yields the desired pyrrole-2-carbaldehyde [22]. The reaction proceeds under mild conditions using oxygen as the terminal oxidant, making it environmentally attractive [22].

Mechanistic investigations indicate that the aldehyde oxygen atom originates from molecular oxygen, distinguishing this method from traditional formylation approaches [22]. The scalable nature of this methodology provides advantages over traditional oxidative functionalization methods that require stoichiometric quantities of hazardous oxidants [22].

C-H Activation Strategies

C-H activation strategies offer direct access to functionalized pyrroles through the selective activation of C-H bonds [23] [24] [25]. These methods typically employ rhodium or ruthenium catalysts to achieve regioselective C-H functionalization [26] [25].

The C-H activation approach to pyrrole synthesis involves the coupling of enamines with alkynes under oxidative conditions [25]. The reaction proceeds through allylic sp³ C-H activation of the enamine substrate, followed by cyclization with the alkyne component [25]. This methodology provides access to 2,4-disubstituted pyrroles with high regioselectivity [25].

Palladium-catalyzed C-H activation methods have also been developed for direct functionalization of pyrrole derivatives [24]. These methods typically require elevated temperatures and specialized ligands but offer excellent regioselectivity and functional group tolerance [24].

Multicomponent Reaction Approaches

Multicomponent reactions represent efficient strategies for pyrrole synthesis by combining three or more reactants in a single transformation [27] [28] [29]. These approaches offer advantages in terms of atom economy, operational simplicity, and product diversity [28].

The solid-phase multicomponent reaction utilizing lysine-containing peptides, β-nitrostyrenes, and 1,3-dicarbonyl compounds provides access to pyrrole derivatives under microwave irradiation [27] [29]. The reaction employs iron(III) chloride as a catalyst and combines three powerful synthetic tools: solid-phase synthesis, microwave activation, and multicomponent reactions [27].

Isocyanide-based multicomponent reactions (I-MCRs) represent another important class of multicomponent pyrrole synthesis [28]. These reactions typically combine isocyanides, aldehydes, and activated methylene compounds to generate polysubstituted pyrroles in a single step [28]. The methodology offers excellent functional group tolerance and high atom economy [28].

Reaction TypeComponentsConditionsYield Range
Solid-phase MCRLys, β-nitrostyrenes, 1,3-dicarbonylsMW, FeCl₃85-95%
Isocyanide MCRIsocyanides, aldehydes, active methylenesRT, one-pot60-99%
Three-componentArylglyoxals, amines, dicarbonylsCatalyst-free70-90%

Enzymatic and Biocatalytic Synthesis

Enzymatic Carbon Dioxide Fixation Pathways

Enzymatic carbon dioxide fixation represents a sustainable approach to pyrrole-2-carbaldehyde synthesis through the utilization of carbon dioxide as a building block [30]. The UbiD family of enzymes, combined with carboxylic acid reductases, provides a biocatalytic route for carbon-carbon bond formation under ambient conditions [30].

The enzymatic pathway involves the coupling of UbiD-type decarboxylase enzymes with carboxylic acid reductase to yield aldehyde products at near-ambient carbon dioxide concentrations [30]. The UbiD enzymes rely on the modified flavin cofactor prFMN to perform reversible (de)carboxylation of aromatic carboxylic acids [30]. The combination of Pseudomonas aeruginosa HudA/PA0254 with Segniliparus rotundus CAR enables the production of pyrrole-2-carbaldehyde from pyrrole substrates [30].

The thermodynamic preference for decarboxylation can be overcome through elevated carbon dioxide concentrations, enabling the reverse carboxylation reaction [30]. This approach offers significant advantages in terms of sustainability and environmental impact, utilizing carbon dioxide as a renewable feedstock [30].

Whole-Cell Biocatalysis Systems

Whole-cell biocatalysis systems provide integrated platforms for pyrrole synthesis by combining multiple enzymatic transformations within living cells [31] [32]. These systems offer advantages in terms of cofactor regeneration, enzyme stability, and operational simplicity [31].

The development of whole-cell biocatalysts utilizing monoamine oxidase enzymes (MAO-N and 6-HDNO) enables the conversion of 3-pyrrolines to pyrroles under mild conditions [31]. The aromatizing activity of these enzymes provides a sustainable route to pyrrole derivatives with high yields and excellent selectivity [31].

Recombinant microbial whole cells have been employed for the biocatalytic synthesis of pyridine derivatives, demonstrating the potential for scaling up biocatalytic processes [32]. The bioconversion achieved titers exceeding 12 g/L with space-time yields of 0.8 g/L/h, indicating the industrial viability of whole-cell biocatalysis [32].

Chemoenzymatic cascade processes combining chemical catalysts with biocatalysts offer hybrid approaches to pyrrole synthesis [33] [34]. The combination of ruthenium Grubbs catalysts with MAO-N enzymes enables one-pot cascade metathesis-aromatization sequences from diallylamine precursors [31].

Green Chemistry Approaches

Sustainable Reagents and Catalysts

The development of sustainable reagents and catalysts for pyrrole synthesis represents a critical aspect of green chemistry implementation [35] [36] [37]. Sustainable approaches focus on the replacement of hazardous reagents with environmentally benign alternatives while maintaining high synthetic efficiency [38].

Titanium-catalyzed pyrrole synthesis offers significant advantages in terms of atom economy and sustainability [36]. The titanium-catalyzed reaction of alkynes with diazenes achieves 100% atom economy with unprecedented pyrrole yields exceeding 90% [36]. The use of earth-abundant, non-toxic titanium catalysts provides a cost-effective alternative to precious metal systems [36].

Cobalt-based heterogeneous catalysts have been developed for sustainable one-pot pyrrole synthesis [39]. The carbon-supported nitrogen-phosphorus-cobalt catalyst (Co₂PNₓ@NC) enables the reductive coupling of nitrobenzene with 2,5-hexanedione using ethanol as a green solvent [39]. The process achieves >99% conversion and >99% chemoselectivity under mild conditions [39].

Iron-based catalysts represent another sustainable approach to pyrrole synthesis [27]. Iron(III) chloride catalyzes multicomponent reactions involving lysine-containing peptides, β-nitrostyrenes, and 1,3-dicarbonyl compounds under microwave conditions [27]. The use of iron, an abundant and non-toxic metal, provides environmental advantages over precious metal catalysts [27].

Catalyst TypeMetalAdvantagesTypical Conditions
TitaniumTi100% atom economy, 90% yieldMild temperature, 1 atm
CobaltCoEarth-abundant, >99% selectivityEthanol, H₂, mild
IronFeNon-toxic, abundant, efficientMW, moderate temperature

Atom Economy Considerations

Atom economy represents a fundamental principle of green chemistry that measures the efficiency of chemical transformations in terms of atom utilization [36] [40] [41]. High atom economy minimizes waste generation and maximizes the incorporation of starting materials into the final product [36].

The Paal-Knorr reaction exemplifies excellent atom economy in pyrrole synthesis, losing only two water molecules during the cyclization process [37]. This reaction has been optimized using green chemistry principles, including solvent-free conditions, microwave activation, and recyclable catalysts [37] [38].

Aziridine-based pyrrole synthesis demonstrates exceptional atom economy, where all atoms of the reactants are incorporated into the final product except for water [40] [42]. The regiospecific aziridine ring-opening followed by intramolecular cyclization provides multi-substituted pyrroles with minimal waste generation [40].

Multicomponent reactions offer inherent advantages in atom economy by combining multiple reactants in a single transformation [28]. The isocyanide-based multicomponent reactions achieve high atom economy while providing structural diversity and operational simplicity [28].

The transition-metal-free synthesis of polysubstituted pyrroles from methyl isocyanoacetate and aurone analogues demonstrates excellent atom economy with yields up to 99% [43]. The operational simplicity and high efficiency make this approach attractive for sustainable pyrrole synthesis [43].

Purification and Isolation Techniques

The purification and isolation of pyrrole derivatives require specialized techniques due to their sensitivity to air, moisture, and thermal degradation [44]. Effective purification strategies are essential for obtaining high-purity products suitable for pharmaceutical and materials applications [45].

Crystallization represents the most common purification method for pyrrole derivatives, particularly for compounds with high melting points and low solubility [46]. The crystallization process typically involves dissolution in hot solvents followed by controlled cooling to promote crystal formation [46]. Solvent selection plays a critical role, with polar solvents generally providing better crystallization outcomes for pyrrole derivatives [46].

Chromatographic techniques offer excellent resolution for complex mixtures of pyrrole isomers [47] [48]. Column chromatography using silica gel provides effective separation based on polarity differences [46]. High-performance liquid chromatography (HPLC) enables analytical and preparative separation of closely related pyrrole derivatives [47].

Distillation techniques require careful attention to temperature control due to the thermal sensitivity of pyrrole compounds [44] [45]. Vacuum distillation at reduced pressure minimizes thermal decomposition while achieving effective purification [45]. The use of short-path distillation provides additional advantages for thermally sensitive compounds [44].

Purification MethodAdvantagesLimitationsTypical Purity
CrystallizationHigh purity, scalableSolvent dependent>95%
Column chromatographyExcellent resolutionTime-consuming>98%
HPLCAnalytical precisionLimited scale>99%
Vacuum distillationThermal protectionEquipment intensive>97%

The development of environmentally friendly purification methods aligns with green chemistry principles [46]. Supercritical fluid extraction offers solvent-free purification with excellent selectivity [46]. Aqueous crystallization techniques reduce organic solvent consumption while maintaining purification efficiency [46].

Protection from air and moisture is essential during purification and storage of pyrrole derivatives [44]. Inert atmosphere techniques, including nitrogen or argon blanketing, prevent oxidative degradation [44]. The use of desiccants and moisture barriers ensures long-term stability of purified products [44].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde

Dates

Last modified: 08-15-2023

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